molecular formula C12H11IN2O B8557371 2-(4-Iodophenoxy)-4,6-dimethylpyrimidine

2-(4-Iodophenoxy)-4,6-dimethylpyrimidine

Cat. No. B8557371
M. Wt: 326.13 g/mol
InChI Key: GHIXXEBEDWUBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodophenoxy)-4,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C12H11IN2O and its molecular weight is 326.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Iodophenoxy)-4,6-dimethylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodophenoxy)-4,6-dimethylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Iodophenoxy)-4,6-dimethylpyrimidine

Molecular Formula

C12H11IN2O

Molecular Weight

326.13 g/mol

IUPAC Name

2-(4-iodophenoxy)-4,6-dimethylpyrimidine

InChI

InChI=1S/C12H11IN2O/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,1-2H3

InChI Key

GHIXXEBEDWUBQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)I)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, phosphorus oxychloride (2 ml) was added to 4,6-dimethyl-2-hydroxypyrimidine (400 mg), and the resulting mixture was stirred for 1 hour while heating the mixture to reflux. The reaction solution was cooled to room temperature, and the cooled solution was added in small portions to water. After adding sodium hydrogen carbonate in small portions to the resulting mixture to neutralize it, the mixture was extracted with ethyl acetate. Organic layer was washed twice with water and once with saturated brine, and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated to obtain 2-chloro-4,6-dimethylpyrimidine (350 mg). (2) In the same manner as in Reference Example 8, 4-iodophenol (223 mg) and 2-chloro-4,6-dimethylpyrimidine (157 mg) were reacted by using sodium hydride to obtain 2-(4-iodophenoxy)-4,6-dimethylpyrimidine (226 mg).
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.